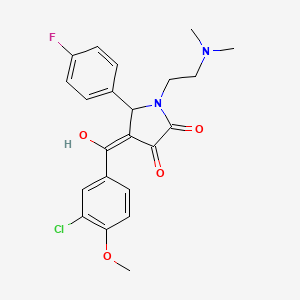

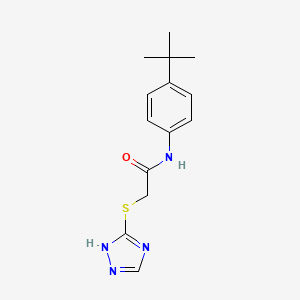

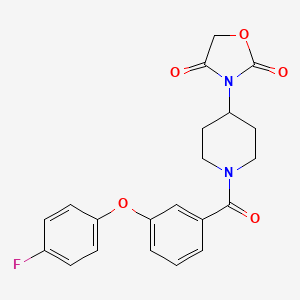

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each with its own set of conditions and reagents. In the case of the compound 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, the process begins with the treatment of 4-chloro-2-fluoroanisole with dichloromethyl methyl ether and titanium tetrachloride to yield 4-chloro-2-fluoro-5-methoxybenzaldehyde. This intermediate is then converted to 4-chloro-2-fluoro-5-methoxyacetophenone through a reaction with methyl Grignard and subsequent oxidation using chromium trioxide under acidic conditions. Further reactions with ethyl trifluoroacetate and aqueous hydrazine, followed by methylation with dimethyl sulfate, lead to the final product with a total yield of 63.5% .

Molecular Structure Analysis

The molecular structure of organic compounds can be complex and requires careful analysis to determine. For instance, the synthesis of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester involves regiospecific reactions. The identification of the correct regioisomer is not straightforward and often necessitates single-crystal X-ray analysis for unambiguous structure determination. The crystal structure of the propionic acid version of the compound shows two crystallographically unique molecules forming a hydrogen-bonded dimer, which is typical for carboxylic acid groups in the solid state. The methyl ester variant, on the other hand, utilizes weak C-H...A interactions for crystal packing, despite the absence of classical hydrogen bonding functional groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of the complexity and specificity required in organic synthesis. For example, the oxidation of 4-chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole with chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis with sodium bicarbonate, is a key step in preparing 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a crucial intermediate for herbicides. This reaction sequence highlights the importance of selecting appropriate reagents and conditions to achieve the desired transformations and yields, which in this case reached 71.6% .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the functional groups present. These properties are crucial for understanding the behavior of the compound in various environments and for its potential applications. For instance, the presence of chloro, methoxy, and trifluoromethyl groups in the compounds discussed indicates a likelihood of certain hydrophobic characteristics, as well as potential reactivity due to the presence of halogens. The exact physical properties such as melting point, boiling point, solubility, and stability would require experimental determination and are not detailed in the provided papers .

Scientific Research Applications

Synthetic Methodologies

Research into similar heterocyclic compounds involves developing synthetic methodologies that enable the creation of structurally diverse libraries of compounds. For instance, studies on pyrrolo[3,2-d]pyrimidines and pyrazoles show advances in synthetic chemistry that allow for the generation of compounds with potential biological activity or unique physical properties. Such methodologies often involve novel reactions that can be applied to a wide range of substrates, enabling the synthesis of complex molecules with specific functional groups or structural features (Majumdar, Das, & Jana, 1998), (Reger, Gardinier, Grattan, Smith, & Smith, 2003).

Pharmacological Evaluations

Compounds with similar structures have been evaluated for their potential pharmacological activities. For instance, derivatives of pyrazoles and pyrroles have been studied for their antipsychotic-like profiles, indicating the potential for such compounds to be developed into novel therapeutic agents. These studies often focus on the interaction of these compounds with biological targets, their metabolism, and the structure-activity relationship (SAR) that underpins their pharmacological effects (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Material Science Applications

Some related compounds are investigated for their applications in material science, such as in the development of fluorescent probes for the detection of carbon dioxide. These studies highlight the potential of heterocyclic compounds to serve as functional materials with specific applications in sensing, optoelectronics, or environmental monitoring (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

properties

IUPAC Name |

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O4/c1-25(2)10-11-26-19(13-4-7-15(24)8-5-13)18(21(28)22(26)29)20(27)14-6-9-17(30-3)16(23)12-14/h4-9,12,19,27H,10-11H2,1-3H3/b20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYIHIGMVUINKA-CZIZESTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)

![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)

![5-(4-methoxyphenyl)-6-(5-methyl-2-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3010330.png)

![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)

![4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3010336.png)